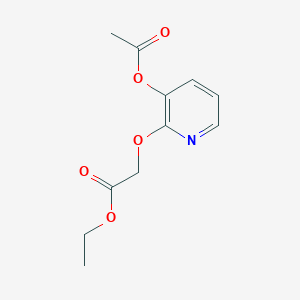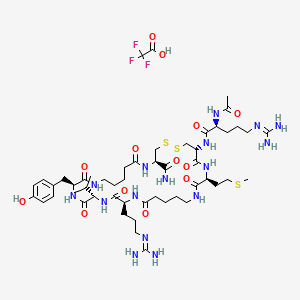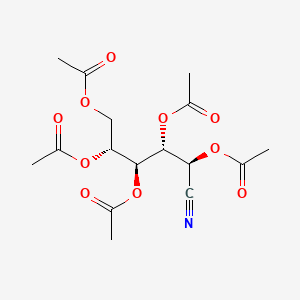
2-(2,4-Dimethylphenoxy)acetamide
説明
“2-(2,4-Dimethylphenoxy)acetamide” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.218 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives were synthesized by the reaction of camphor and similar ketone having cyclohexane nucleus (e.g., 2-bromocyclohexanone) with ammonium carbonate and formic acid resulting in the formation of aromatic amines . These amines on further chloroacetylation with chloroacetylchloride give compounds .Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylphenoxy)acetamide” is represented by the formula C10H13NO2 . The molecular weight of this compound is 179.218 .科学的研究の応用
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : A study synthesized various derivatives of 2-(2,6-dimethylphenoxy)acetamide, showing significant anticonvulsant activity in various tests. One specific derivative demonstrated effective inhibition of voltage-gated sodium currents and enhancement of GABA effect, indicating a potential application in treating seizures (Pękala et al., 2011).
Potential Pesticide Applications
- Powder Diffraction Data for Potential Pesticides : Several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized as potential pesticides. This research contributes to the understanding of their structural aspects, which is essential for developing effective pesticide formulations (Olszewska et al., 2011).
Detection of Carbonyl Compounds in Environmental Samples
- Sensitive Detection of Carbonyl Compounds : A molecular probe based on 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used for trace measurement of carbonyl compounds in water samples. This application is crucial for environmental monitoring and pollution control (Houdier et al., 2000).
Dephosphorylation of Organophosphates
- Rapid Cleavage of Phosphate Triesters : Research on the oxime 2-(hydroxyimino)-N-phenyl-acetamide shows its potential in dephosphorylating organophosphates, a class of chemicals often associated with pesticides and nerve agents. This suggests applications in environmental remediation and detoxification processes (Manfredi et al., 2016).
Environmental Impact on Dental Development
- Effects on Dental Development : A study evaluated the impact of 2,4-Dichlorophenoxy acetic acid dimethyl amine salt, a relative of 2-(2,4-Dimethylphenoxy)acetamide, on dental development in rats. This research underscores the environmental and health implications of such compounds (Alpöz et al., 2001).
Applications in Photoinitiation and Polymer Chemistry
- Nano-Photoinitiator for Polymer Networks : A derivative of 2-(2,4-Dimethylphenoxy)acetamide was synthesized and used as a photoinitiator for creating poly(methyl methacrylate) hybrid networks. This research highlights its potential in polymer science and materials engineering (Batibay et al., 2020).
Anticancer Drug Synthesis and Molecular Docking
- Anticancer Drug Synthesis : A study focused on the synthesis and structural characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. This research includes molecular docking analysis targeting the VEGFr receptor, crucial for cancer treatment strategies (Sharma et al., 2018).
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFMFQHUYTRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301211 | |
| Record name | 2-(2,4-Dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)acetamide | |
CAS RN |
35368-59-3 | |
| Record name | 2-(2,4-Dimethylphenoxy)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35368-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)




![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)


![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)
![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)

